REACTION_SMILES
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[F:1][c:2]1[c:3]([CH:4]([c:5]2[c:6]([F:11])[cH:7][cH:8][cH:9][cH:10]2)[OH:12])[cH:13][cH:14][cH:15][cH:16]1.[cH:17]1[cH:18][cH:19][cH:20][cH:21][cH:22]1>>[F:1][c:2]1[c:3]([C:4]([c:5]2[c:6]([F:11])[cH:7][cH:8][cH:9][cH:10]2)=[O:12])[cH:13][cH:14][cH:15][cH:16]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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OC(c1ccccc1F)c1ccccc1F
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1ccccc1
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Name
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Type
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product
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Smiles
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O=C(c1ccccc1F)c1ccccc1F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |